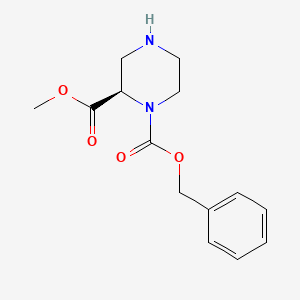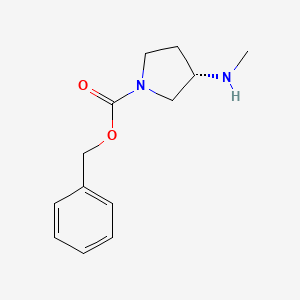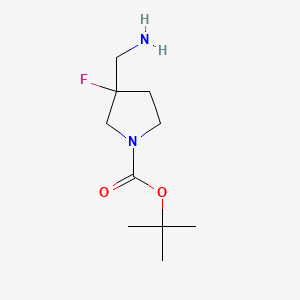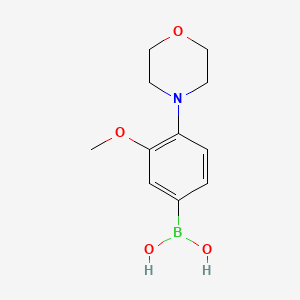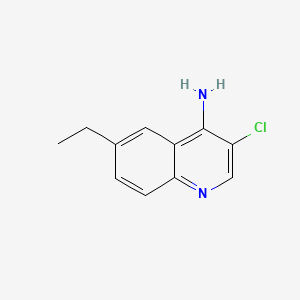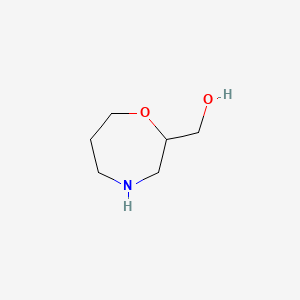
(1,4-Oxazepan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,4-Oxazepan-2-yl)methanol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride” with a molecular weight of 167.64 .
Molecular Structure Analysis
The molecular structure of “(1,4-Oxazepan-2-yl)methanol” consists of a seven-membered ring with one nitrogen and one oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
It has a storage temperature of 2-8°C . The compound’s physical form and properties can be further analyzed using techniques such as melting point determination, solubility testing, and spectroscopic analysis.
Applications De Recherche Scientifique
Organic Synthesis Intermediate
2-(Hydroxymethyl)homomorpholine: serves as an intermediate in organic synthesis. Its structure is versatile for modifications, making it a valuable building block for creating a variety of complex organic molecules. It can be used to synthesize homomorpholine derivatives, which are prevalent in pharmaceuticals and agrochemicals due to their bioactive properties .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to develop new drugs. Its ring structure is similar to that of many bioactive molecules, making it a candidate for the synthesis of potential therapeutic agents. It could be involved in the creation of novel central nervous system (CNS) drugs, given its structural similarity to known CNS-active compounds .
Material Science
2-(Hydroxymethyl)homomorpholine: can be used in material science, particularly in the development of new polymers. Its incorporation into polymer chains could result in materials with unique properties, such as enhanced flexibility or improved thermal stability .
Catalyst and Ligand Synthesis
This compound can act as a precursor for catalysts and ligands in chemical reactions. Its ability to donate electrons through the oxygen atom in its structure makes it suitable for forming complexes with metals, which can be used in catalysis for various organic transformations .
Biological Studies
Due to its potential bioactivity, 2-(Hydroxymethyl)homomorpholine may be used in biological studies to explore its interaction with biological macromolecules. This can lead to insights into the mechanisms of action of similar compounds within living organisms .
Agrochemical Development
In the agrochemical industry, this compound’s derivatives could be explored for their pesticidal properties. The homomorpholine ring system is known to impart significant biological activity, which can be harnessed to develop new pesticides or herbicides .
Analytical Chemistry
2-(Hydroxymethyl)homomorpholine: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure allows for its use in calibrating instruments or validating analytical methods .
Environmental Science
Lastly, the environmental fate and breakdown of 2-(Hydroxymethyl)homomorpholine can be studied to understand its impact on ecosystems. Research in this field could provide valuable information on how such compounds degrade in the environment and their potential effects on wildlife .
Safety and Hazards
“(1,4-Oxazepan-2-yl)methanol” is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its primary targets and their roles are yet to be elucidated.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 2-(hydroxymethyl)homomorpholine is currently unavailable .
Propriétés
IUPAC Name |
1,4-oxazepan-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOXHNWEMMVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Oxazepan-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)

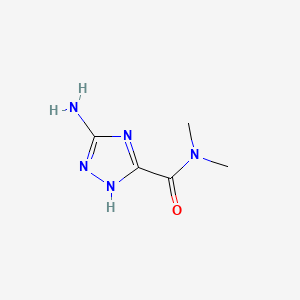

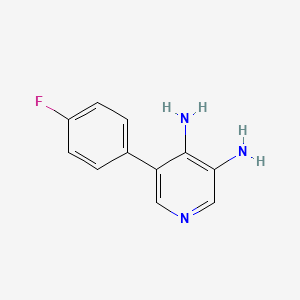
![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
